molecular formula C26H29NO5 B14090451 2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14090451
M. Wt: 435.5 g/mol
InChI Key: AAUMVUCJLVNIOE-UHFFFAOYSA-N
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Description

2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pentyloxy and methoxypropyl groups: These groups can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Final assembly: The final product is obtained through a series of coupling reactions and purification steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    3-(p-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

    Propanal, 2-methyl-3-phenyl-: Contains a phenyl group but lacks the chromeno[2,3-c]pyrrole core.

Uniqueness

2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and the chromeno[2,3-c]pyrrole core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

2-(3-methoxypropyl)-1-(3-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H29NO5/c1-3-4-7-16-31-19-11-8-10-18(17-19)23-22-24(28)20-12-5-6-13-21(20)32-25(22)26(29)27(23)14-9-15-30-2/h5-6,8,10-13,17,23H,3-4,7,9,14-16H2,1-2H3

InChI Key

AAUMVUCJLVNIOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCOC)OC4=CC=CC=C4C3=O

Origin of Product

United States

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